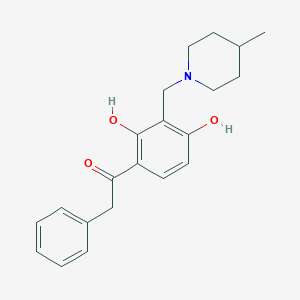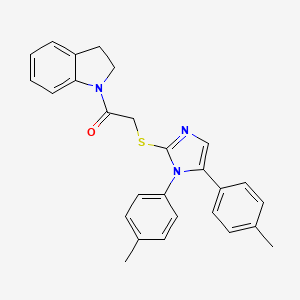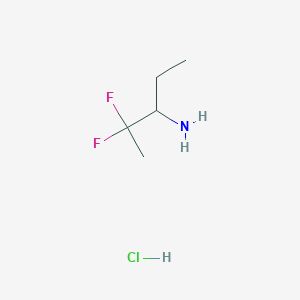
1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a 2,4-dihydroxyphenyl group (a benzene ring with two hydroxyl groups), and a 4-methylpiperidin-1-yl group (a six-membered ring containing one nitrogen atom and a methyl group). These groups are common in many organic compounds and can have various properties depending on their arrangement and the presence of other functional groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (like the phenyl and dihydroxyphenyl groups) could result in a planar structure, while the piperidine ring could add some three-dimensionality .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The hydroxyl groups could potentially be involved in reactions like esterification or ether formation. The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar hydroxyl groups could make it more soluble in polar solvents like water. The aromatic rings could contribute to its UV/Vis absorption spectrum .Aplicaciones Científicas De Investigación
Polymer Science Applications
- Development of Nematic Polyurethanes : Research by Kricheldorf and Awe (1989) explored the synthesis of nematic polyurethanes derived from 4,4′-dihydroxybiphenyl and 4,4′-bipiperidine, among other compounds. These polyurethanes exhibited semicrystalline properties and a short-term thermostability up to 310°C to 360°C, depending on the derivative. Such materials are relevant for applications requiring high thermal stability and specific liquid crystalline properties (Kricheldorf & Awe, 1989).
Environmental Chemistry Applications
- Transformation and Genotoxicity in Chlorination Disinfection : A study by Sun et al. (2019) on 2,4-Dihydroxybenzophenone, a compound related to the structural class of "1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-phenylethanone", investigated its transformation and genotoxicity during chlorination disinfection. This research is crucial for understanding the environmental and health impacts of chlorination by-products in water treatment processes (Sun et al., 2019).
Synthetic Chemistry Applications
- Synthesis of Biological Compounds : Gevorgyan et al. (2017) demonstrated the synthesis and biological properties of derivatives related to the chemical structure of interest. This research could guide the development of compounds with potential anti-inflammatory, analgesic, and cholinolytic activities (Gevorgyan et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2,4-dihydroxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-15-9-11-22(12-10-15)14-18-19(23)8-7-17(21(18)25)20(24)13-16-5-3-2-4-6-16/h2-8,15,23,25H,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXELKIKTXIAGJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC(=C2O)C(=O)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenoxy)-2-methyl-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2592452.png)
![Benzo[d][1,3]dioxol-5-yl(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2592455.png)

![Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2592458.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2592463.png)





![4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine](/img/structure/B2592471.png)
